
1-Chloro-2,4,6-trifluorobenzene
Overview
Description
1-Chloro-2,4,6-trifluorobenzene (CAS 2106-40-3; molecular formula C₆H₂ClF₃) is a halogenated aromatic compound characterized by a benzene ring substituted with one chlorine atom and three fluorine atoms at the 1-, 2-, 4-, and 6-positions. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic chemistry, agrochemicals, and pharmaceuticals. The fluorine atoms enhance electronegativity and metabolic stability, while the chlorine atom provides reactivity for further functionalization .
Mechanism of Action
Target of Action
It is known that halogenated compounds often interact with various enzymes and proteins within biological systems .
Mode of Action
It is known that halogenated compounds can participate in various types of reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
Halogenated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 166528 and its density of 1463 g/mL at 25 °C, may influence its bioavailability .
Result of Action
It is known that halogenated compounds can cause various changes at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 1-Chloro-2,4,6-trifluorobenzene can be influenced by various environmental factors. For instance, it has been reported that the compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals .
Biological Activity
1-Chloro-2,4,6-trifluorobenzene is an aromatic compound characterized by a benzene ring substituted with three fluorine atoms and one chlorine atom. Its molecular formula is C₆HClF₃, and it has a molecular weight of approximately 166.53 g/mol. The presence of electronegative fluorine atoms significantly influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.
The unique electronic properties of this compound stem from the electron-withdrawing nature of fluorine atoms. This characteristic enhances the compound's reactivity in nucleophilic aromatic substitution reactions, making it a valuable precursor for synthesizing various fluorinated compounds used in pharmaceuticals and agrochemicals .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activity. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. For example, compounds derived from this structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation by targeting microtubule dynamics, which are crucial for cell division . These compounds may stabilize tubulin polymerization or disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested. The study concluded that modifications to the fluorine or chlorine substituents could enhance antimicrobial potency .
Study 2: Anticancer Mechanism
In another study focusing on anticancer activity, a series of fluorinated compounds based on this compound were tested against various cancer cell lines. Results showed that these compounds induced apoptosis in HeLa cells with IC50 values in the low micromolar range (approximately 10 µM). The research highlighted the importance of structural modifications in enhancing cytotoxicity .
Data Table: Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32-128 µg/mL | Disruption of cell membrane integrity |
Antimicrobial | Escherichia coli | 32-128 µg/mL | Interference with metabolic pathways |
Anticancer | HeLa (cervical cancer) | ~10 µM | Induction of apoptosis via microtubule stabilization |
Scientific Research Applications
1-Chloro-2,4,6-trifluorobenzene exhibits notable biological activities that make it a valuable compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains.
- Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.
- Case Study: A study demonstrated that derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli. Modifications to the fluorine or chlorine substituents enhanced antimicrobial potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Mechanism of Action: Certain derivatives inhibit cancer cell proliferation by targeting microtubule dynamics, crucial for cell division.
- Case Study: Research on fluorinated compounds based on this structure showed that they induced apoptosis in HeLa cells with IC50 values around 10 µM, indicating significant cytotoxicity.
Data Table: Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32-128 µg/mL | Disruption of cell membrane integrity |
Antimicrobial | Escherichia coli | 32-128 µg/mL | Interference with metabolic pathways |
Anticancer | HeLa (cervical cancer) | ~10 µM | Induction of apoptosis via microtubule stabilization |
Common Synthesis Routes
- Nucleophilic Aromatic Substitution : This method involves the substitution of a hydrogen atom on the aromatic ring with a nucleophile, facilitated by the presence of electron-withdrawing groups like trifluoromethyl and chlorine.
- Fluorination Reactions : Fluorination can be performed using reagents such as potassium fluoride in polar aprotic solvents to achieve selective substitution at specific positions on the aromatic ring.
- Industrial Synthesis : Recent patents describe methods for synthesizing related compounds like 1,3-dichloro-2,4,6-trifluorobenzene using pentachloronitrobenzene as a precursor through fluorination and hydrolysis processes under controlled conditions to minimize environmental impact .
Applications in Industry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique electronic properties make it suitable for:
- Pharmaceuticals : Used as a building block for synthesizing drugs with enhanced biological activity.
- Agrochemicals : Serves as a precursor for developing pesticides and herbicides that require fluorinated aromatic structures for increased efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-chloro-2,4,6-trifluorobenzene, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential halogenation and fluorination steps. For example, selective fluorination of a benzene ring followed by chlorination at specific positions using catalysts like FeCl₃ or AlCl₃. Optimization includes adjusting temperature (e.g., 0–60°C for nitration), stoichiometry of halogenating agents, and solvent polarity to enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves proton splitting patterns due to adjacent halogens.
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular weight (e.g., 180.55 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects C-F (1100–1200 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Wear PPE: nitrile gloves, safety goggles, and flame-resistant lab coats. Store in amber glass bottles at room temperature, away from oxidizing agents. Emergency measures include neutralization of spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound derivatives?
- Methodology :
- In vitro assays : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Target validation : Use DNA gyrase inhibition assays to assess binding affinity, supported by molecular docking (e.g., MOE software) to predict interactions with Thr165 and Asp73 residues .
Q. What computational strategies predict the binding affinity of this compound analogs with bacterial DNA gyrase?
- Methodology :
- Docking simulations : Employ AutoDock Vina or GOLD to model ligand-protein interactions. Validate with MMFF94 force fields for energy minimization.
- Ligand efficiency metrics : Calculate ligand efficiency (ΔG/non-H atoms) to prioritize compounds with optimal binding and physicochemical properties (e.g., logP <5, PSA <90 Ų) .
Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at para vs. meta positions.
- Kinetic studies : Compare reaction rates with different nucleophiles (e.g., NH₃ vs. OH⁻) under controlled pH and solvent conditions (e.g., DMSO vs. THF) .
Q. What methodologies resolve contradictions in reported reaction kinetics with nucleophiles?
- Methodology :
- Isotope labeling : Use ¹⁸O or deuterated solvents to trace mechanistic pathways.
- Cross-validation : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and compare with literature data using statistical tools (e.g., ANOVA) .
Q. How do electron-withdrawing groups modulate electrochemical properties in derivatives?
- Methodology :
- Cyclic voltammetry : Measure redox potentials to assess stability of intermediates.
- Substituent analysis : Introduce CF₃ or NO₂ groups at specific positions and correlate Hammett σ values with reaction rates .
Q. Notes
Comparison with Similar Compounds
Structural Analogues
1-Bromo-2,4,6-Trifluorobenzene (CAS 2367-76-2)
- Molecular Formula : C₆H₂BrF₃
- Key Differences : Replacing chlorine with bromine increases molecular weight (210.98 g/mol vs. 178.53 g/mol for the chloro analog) and polarizability. Bromine’s larger atomic radius may influence steric hindrance in coupling reactions.
- Applications: Used as an intermediate in organometallic syntheses, where bromine’s superior leaving-group ability is advantageous .
1-Chloro-2,4-Difluorobenzene (CAS 1435-44-5)
- Molecular Formula : C₆H₃ClF₂
- Key Differences : One fewer fluorine atom reduces electronegativity and electron-withdrawing effects. Computational data indicate a lower heat capacity (Cp,gas = 178–184 J/mol·K) compared to trifluorinated derivatives .
- Reactivity : Less deactivated toward electrophilic substitution due to reduced electron withdrawal.
4-Chlorobenzotrifluoride (CAS 98-56-6)
- Molecular Formula : C₇H₄ClF₃
- Key Differences : A trifluoromethyl (-CF₃) group replaces three fluorine atoms. The -CF₃ group is bulkier, increasing steric hindrance but enhancing lipophilicity.
- Applications : Widely used as a solvent and intermediate in pesticide synthesis (e.g., chlorpyrifos) .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C)¹ | Melting Point (°C)¹ | LogP² |
---|---|---|---|---|
1-Chloro-2,4,6-trifluorobenzene | 178.53 | ~150 (est.) | ~-20 (est.) | 2.8 |
1-Bromo-2,4,6-trifluorobenzene | 210.98 | ~180 (est.) | ~-10 (est.) | 3.2 |
1-Chloro-2,4-difluorobenzene | 150.54 | 132–135 | -15 | 2.3 |
4-Chlorobenzotrifluoride | 180.55 | 139–141 | -35 | 3.5 |
¹Estimated values based on structural analogs; ²Predicted octanol-water partition coefficient.
Notes:
- Fluorine substitution lowers boiling points compared to non-fluorinated analogs due to reduced van der Waals interactions.
- The trifluoromethyl group in 4-chlorobenzotrifluoride increases lipophilicity (higher LogP) compared to this compound .
Electrophilic Substitution
- This compound : The electron-withdrawing fluorine atoms deactivate the ring, directing electrophiles to the 5-position (meta to chlorine). Used in Suzuki-Miyaura couplings to synthesize biaryl compounds .
- 1-Chloro-2,4-difluorobenzene : Less deactivation allows for easier nitration or sulfonation at the 3- or 5-positions .
Biochemical Interactions
- Glutathione S-Transferase (GST) Activity : While 1-chloro-2,4-dinitrobenzene (CDNB) is a common GST substrate, fluorinated analogs like this compound may exhibit distinct metabolic pathways due to reduced electrophilicity .
Preparation Methods
Sandmeyer-Type Halogenation via Diazonium Salt Intermediates
One of the principal methods to prepare chlorinated fluorobenzenes, including derivatives structurally related to 1-chloro-2,4,6-trifluorobenzene, involves the Sandmeyer reaction. This process typically starts from an appropriately substituted aniline derivative, which is converted into a diazonium salt and subsequently treated with a halide source to introduce chlorine.
- Starting Material: Fluoroanilines such as 2,4-difluoroaniline or 5-chloro-2-fluoroaniline are used as precursors.
- Diazotization: The aniline is reacted with nitrite salts (e.g., sodium nitrite) in acidic conditions to form the diazonium salt.
- Halogenation: The diazonium salt is then thermally decomposed or reacted with copper(I) chloride or other halogen sources to substitute the diazonium group with chlorine.
- Yield and Conditions: For related compounds like 1,2,4-trifluorobenzene, this method achieves about 60% overall yield starting from 2,4-difluoroaniline, which is commercially available and relatively inexpensive. The diazonium salts involved are often isolated as tetrafluoroborate salts to improve stability and handling.
This method is adaptable to preparing this compound by selecting the appropriate fluoroaniline precursor, though direct literature on this exact compound is limited. The approach is valued for its selectivity and relatively mild conditions.
Direct Chlorination of 1,2,4-Trifluorobenzene Derivatives
Another approach involves the chlorination of trifluorobenzene derivatives, particularly 1,2,4-trifluorobenzene, to introduce a chlorine substituent at the desired position.
- Chloromethylation Followed by Chlorination: A method described for related trifluorobenzene compounds involves chloromethylation using chloromethyl reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids such as aluminum chloride.
- Reaction Conditions: Typically carried out at temperatures ranging from -10°C to 100°C, with optimal yields at 20–40°C. The reaction time is about 1 to 10 hours.
- Workup: After the chloromethylation, hydrolysis and purification steps yield chlorinated trifluorobenzene derivatives with high purity (up to 99.5% by GC) and good yields (~80%).
- Lewis Acids Used: Aluminum chloride, zinc chloride, tin tetrachloride, or iron trichloride, with aluminum chloride being preferred.
- Advantages: This method is industrially feasible, offers mild reaction conditions, and produces high-purity products suitable as pharmaceutical intermediates.
Though this method is described for 1-chloromethyl-2,4,5-trifluorobenzene, it can be adapted or serve as a reference for chlorination strategies on trifluorobenzene rings to obtain this compound.
Fluorination of Chlorinated Aromatics
An alternative synthetic route involves fluorination of chlorinated benzene derivatives to install fluorine atoms selectively, leaving one chlorine substituent intact.
- Starting Materials: Chloronitrobenzenes or chlorobenzenes with other substituents.
- Fluorination Agents: Use of fluorinating agents such as cesium fluoride or other nucleophilic fluorides under elevated temperatures.
- Mechanism: Nucleophilic aromatic substitution replaces nitro or other leaving groups with fluorine atoms.
- Challenges: Controlling regioselectivity to ensure fluorines occupy the 2,4,6-positions while retaining chlorine at position 1.
- Literature Reference: Replacement of aromatic chloro and nitro groups by fluorine has been reported (e.g., Finger and Kruse, 1956), but yields and selectivity vary depending on substrates and conditions.
This method is less commonly used for this compound but remains a potential route, especially when starting from inexpensive chlorinated aromatics.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Sandmeyer Halogenation | 2,4-difluoroaniline or analogs | NaNO2, HCl, CuCl, BF4 salts, heat | ~60 | High selectivity, mild conditions | Requires diazonium salt handling |
Chloromethylation + Chlorination | 1,2,4-Trifluorobenzene | Chloromethyl methyl ether, AlCl3, 20–40°C, 8 hrs | ~80 | Industrially scalable, high purity | Specific to chloromethyl derivatives |
Fluorination of Chlorinated Aromatics | Chloronitrobenzenes or chlorobenzenes | CsF or other fluorides, elevated temperature | Variable | Uses inexpensive chlorinated precursors | Regioselectivity challenges |
Detailed Research Findings and Notes
- The Sandmeyer reaction approach is well-documented for preparing various fluorobenzene derivatives by diazotization of fluoroanilines followed by halogenation. The use of tetrafluoroborate salts stabilizes the diazonium intermediate, facilitating cleaner reactions and higher yields.
- Chloromethylation methods employing Lewis acids provide a gentle and efficient way to introduce chloromethyl groups onto trifluorobenzenes, which can be further transformed into chlorinated trifluorobenzenes. This method is advantageous for industrial applications due to mild conditions and high product purity.
- Fluorination of chlorinated aromatics is a classical approach but often suffers from lower yields and selectivity issues, requiring careful optimization.
- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Properties
IUPAC Name |
2-chloro-1,3,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHTJBTOGQIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371514 | |
Record name | 2-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-40-3 | |
Record name | 2-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,4,6-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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